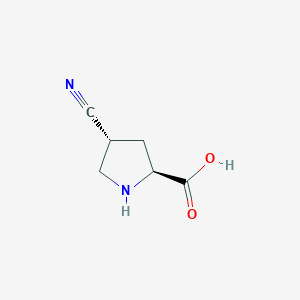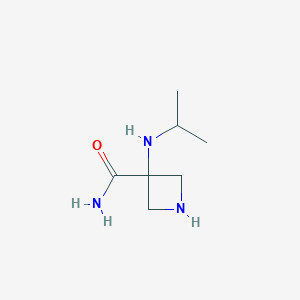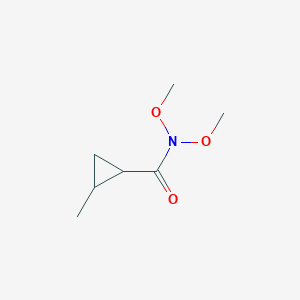
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid, also known as CPYR, is a chiral compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CPYR is a pyrrolidine derivative that has a unique structure and is synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is not fully understood. However, it is thought to act by modulating the activity of ion channels and receptors in the brain. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been shown to have anticonvulsant effects by enhancing the activity of GABA(A) receptors.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is a chiral compound that can be easily synthesized using a variety of methods. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been extensively studied and has been shown to have a range of therapeutic applications. However, there are also some limitations to the use of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid in lab experiments. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a relatively new compound, and its mechanism of action is not fully understood. In addition, (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been shown to have some toxicity in vitro, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid. One area of research is the development of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid-based drugs for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(2S,4R)-4-cyanopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDXRGOZLRLRQN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672077 | |
| Record name | (4R)-4-Cyano-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273221-93-5 | |
| Record name | (4R)-4-Cyano-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,2-A]pyrimidine-7-carboxamide](/img/structure/B1501150.png)






